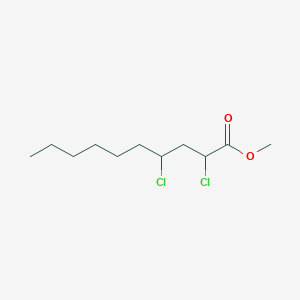

Methyl 2,4-dichlorodecanoate

Description

Methyl 2,4-dichlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 It is a chlorinated ester, which means it contains both chlorine atoms and an ester functional group

Properties

CAS No. |

188964-99-0 |

|---|---|

Molecular Formula |

C11H20Cl2O2 |

Molecular Weight |

255.18 g/mol |

IUPAC Name |

methyl 2,4-dichlorodecanoate |

InChI |

InChI=1S/C11H20Cl2O2/c1-3-4-5-6-7-9(12)8-10(13)11(14)15-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

HHNOSBQEMKFOQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC(C(=O)OC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dichlorodecanoate can be synthesized through several methods. One common approach involves the esterification of 2,4-dichlorodecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichlorodecanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed to form 2,4-dichlorodecanoic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace chlorine atoms with hydroxyl groups.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group to an alcohol.

Hydrolysis: Strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH) are used for hydrolysis reactions.

Major Products Formed

Substitution: Products include various substituted decanoates depending on the nucleophile used.

Reduction: The major product is 2,4-dichlorodecanol.

Hydrolysis: The products are 2,4-dichlorodecanoic acid and methanol.

Scientific Research Applications

Methyl 2,4-dichlorodecanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,4-dichlorodecanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2,4-dichlorodecanoic acid, which may interact with enzymes and other proteins in biological systems. The chlorine atoms can also participate in substitution reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Methyl 2,4-dichlorobenzoate: Another chlorinated ester with similar reactivity but different applications.

Methyl 2,4-dichlorophenylacetate: Shares the ester and chlorine functional groups but has a different aromatic structure.

Uniqueness

Methyl 2,4-dichlorodecanoate is unique due to its specific aliphatic chain length and the positioning of chlorine atoms, which influence its chemical reactivity and potential applications. Its distinct structure makes it suitable for specialized research and industrial applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2,4-dichlorodecanoate, and how can yield optimization be achieved?

- Methodological Answer: The primary synthesis involves ruthenium-catalyzed radical addition of polychloroacetic acid esters to olefins. For example, a 89% yield was achieved using 1-olefins under controlled conditions (110–113°C, 2.0 mm pressure). Key parameters for optimization include catalyst loading (ruthenium complexes with labile chlorine ligands), reaction temperature, and stoichiometry of reactants. Diastereomer formation (1:1 ratio) is inherent to this pathway, requiring post-synthesis separation techniques like preparative GLC .

Q. What analytical techniques are recommended for characterizing this compound and its diastereomers?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy and elemental analysis are critical for structural confirmation. Diastereomers can be resolved via preparative gas-liquid chromatography (GLC), with retention times and spectral data (e.g., and NMR) used to distinguish stereoisomers. Mass spectrometry (MS) further validates molecular weight and purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer: Implement engineering controls (e.g., fume hoods) to minimize airborne exposure. Use personal protective equipment (PPE), including gloves and eye protection. Ensure emergency showers and eye-wash stations are accessible. Contaminated clothing must be removed immediately and laundered using specialized protocols to avoid secondary exposure. Regular monitoring of airborne concentrations and medical surveillance (e.g., liver/kidney function tests) are advised for chronic exposure scenarios .

Advanced Research Questions

Q. How does the homolytic reaction mechanism influence the regioselectivity of chlorine abstraction in this compound synthesis?

- Methodological Answer: The ruthenium catalyst facilitates chlorine atom transfer via a low-energy homolytic pathway, favoring 2,4-dichlorination over alternative positions. Mechanistic studies using radical inhibitors (e.g., galvinoxyl) confirm this pathway, as reaction inhibition correlates with reduced product formation. Computational modeling of transition states can further elucidate regioselectivity trends .

Q. What strategies are effective for resolving and analyzing diastereomers of this compound?

- Methodological Answer: Preparative GLC with polar stationary phases (e.g., carbowax) achieves baseline separation of diastereomers. Post-separation characterization via chiral HPLC or circular dichroism (CD) spectroscopy provides enantiomeric purity data. Kinetic resolution during synthesis, such as temperature modulation, may also reduce diastereomer complexity .

Q. How can researchers address inconsistencies in stability data for this compound during long-term storage?

- Methodological Answer: Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity. Use LC-MS to identify decomposition products (e.g., hydrolysis to dichlorodecanoic acid). For biomonitoring applications, validate analyte stability from sample collection to analysis by spiking with deuterated internal standards and monitoring recovery rates .

Q. What are the challenges in interpreting environmental fate data for this compound, and how can they be mitigated?

- Methodological Answer: Variability arises from matrix effects (e.g., soil vs. water) and photodegradation kinetics. Employ isotope-labeled analogs (e.g., -labeled ester) to track degradation pathways. Use high-resolution mass spectrometry (HRMS) to distinguish between parent compounds and transformation products. Cross-validate results with computational models (e.g., EPI Suite) for persistence and bioaccumulation potential .

Data and Experimental Design Considerations

Q. How should researchers design experiments to account for temporal variability in this compound exposure studies?

- Methodological Answer: Longitudinal sampling with multiple time points is essential due to the compound’s short environmental half-life. Control for external factors (e.g., temperature, application methods) using factorial experimental designs. Include blank samples to detect contamination and report both creatinine-adjusted and unadjusted concentrations in biomonitoring studies .

Q. What statistical approaches are recommended for analyzing conflicting toxicity data across studies?

- Methodological Answer: Apply meta-analysis frameworks to aggregate data, adjusting for covariates (e.g., exposure duration, model organisms). Use sensitivity analysis to identify outliers and heterogeneity sources. Dose-response modeling (e.g., benchmark dose, BMD) improves comparability across studies with divergent endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.